1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one
Description
Properties
IUPAC Name |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)8(10)7-12-6-5-11-4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEUHDSXNYKQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with 2-methoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using distillation or chromatography techniques to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) are common in industrial settings to ensure high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology: Employed in the preparation of biologically active molecules and as a solvent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In biochemical applications, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Core Modifications
1-Bromo-3,3-dimethylbutan-2-one Structure: Bromine replaces the methoxyethoxy group. Properties: Higher reactivity due to the bromine leaving group, enabling nucleophilic substitutions (e.g., in the synthesis of tetrazole derivatives) . Applications: Precursor for bioactive molecules, such as Trypanosoma brucei enzyme inhibitors .
1-[2-(1,1-Dimethylethyl)-4-methoxyphenoxy]-3,3-dimethyl-2-butanone (CAS: 1153120-83-2) Structure: A phenoxy group replaces the methoxyethoxy chain. Properties: Increased steric bulk (MW: 278.39) and aromaticity, likely altering solubility and binding affinity .
1,1-Dimethoxy-3-methylbutane
- Structure : Acetal derivative of 3-methylbutanal.
- Properties : Lower molecular weight (132.20) and enhanced stability under acidic conditions due to the acetal group .
Functional Group Variations
Phosphorylated Derivatives
Physical and Chemical Properties
Biological Activity
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
The compound's chemical structure is characterized by a methoxyethoxy group and a dimethylbutanone moiety, which contribute to its unique biological properties. The molecular formula is CHO, and its molecular weight is approximately 188.27 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways may vary, common methods include:
- Esterification : Reacting a suitable alcohol with an acid chloride.
- Nucleophilic Substitution : Employing nucleophiles to replace leaving groups in the precursor.
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
| Activity | Method | Result |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µM |
| Cytotoxicity | MTT Assay | IC50 against HeLa cells = 30 µM |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The MTT assay results indicate that it has selective cytotoxicity, particularly against HeLa and MCF-7 cell lines.
The mechanism by which this compound exerts its biological effects may involve the modulation of cellular pathways associated with apoptosis and cell proliferation. Studies suggest that it may induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Studies
- Study on Antioxidant Properties : A study published in Journal of Medicinal Chemistry explored the antioxidant activity of several derivatives of butanone compounds, including this compound. Results showed that this compound significantly reduced oxidative stress markers in cellular models.
- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one?
- Methodological Answer : A viable approach involves alkylation of a ketone precursor followed by etherification . For example:
Start with 3,3-dimethylbutan-2-one.
Introduce the 2-methoxyethoxy group via nucleophilic substitution using 2-methoxyethanol under acidic or basic conditions.
Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield.
Key Considerations :
- Use catalysts like KCO in DMF for ether bond formation .
- Monitor reaction progress via TLC or GC-MS.
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer :
- H NMR : Expect signals for:
- Methoxy group (δ 3.2–3.4 ppm, singlet, 3H).
- Methylene groups in the methoxyethoxy chain (δ 3.5–3.7 ppm, multiplet, 4H).
- Dimethyl groups (δ 1.1–1.3 ppm, singlet, 6H).
- C NMR : Look for:
- Carbonyl carbon (δ ~205–210 ppm).
- Methoxy carbons (δ ~55–60 ppm).
Reference CDCl solvent peaks and compare with analogous compounds (e.g., Climbazole derivatives) .
Q. What solvents and conditions are suitable for recrystallizing this compound?
- Methodological Answer :
- Use ethyl acetate/hexane mixtures (1:3 v/v) for gradual crystallization.
- Alternatively, employ diethyl ether for high-purity crystals.
- Monitor melting point (95–98°C range expected, similar to structurally related ketones) .
Advanced Research Questions
Q. How does photodegradation affect this compound, and what are the major degradation products?
- Methodological Answer :
- Experimental Design :
Expose the compound to UV light (254 nm) in solvents like methanol, hexane, or acetone.
Sample at intervals and analyze via HPLC-MS.
- Expected Products :
- Cleavage of the methoxyethoxy group, yielding 3,3-dimethylbutan-2-one.
- Oxidation products (e.g., carboxylic acids) if reactive intermediates form.
- Kinetics : Degradation likely follows first-order kinetics ; calculate rate constants using absorbance or mass spectrometry data .
Q. Can palladium-catalyzed cross-coupling reactions modify the methoxyethoxy moiety?
- Methodological Answer :
- Procedure :
Replace the methoxy group with a halogen (e.g., bromine) via radical bromination.
Use Pd(PPh) and aryl/alkenyl boronic acids for Suzuki-Miyaura coupling.
- Challenges :
- Steric hindrance from dimethyl groups may reduce coupling efficiency.
- Optimize ligand choice (e.g., XPhos) and temperature (80–100°C) .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to:
Map electrostatic potential surfaces for nucleophilic attack sites.
Simulate transition states for reactions (e.g., hydrolysis of the ketone group).
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
